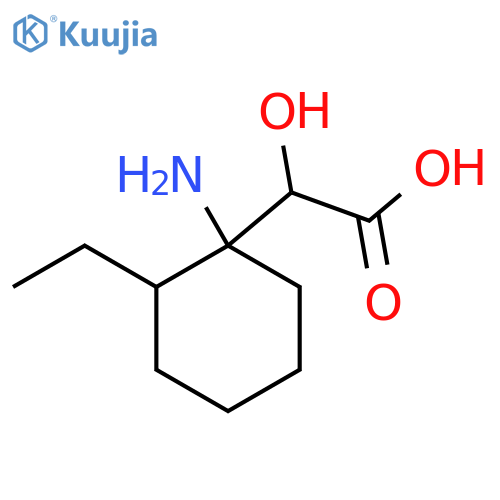Cas no 2171588-26-2 (2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid)

2171588-26-2 structure
商品名:2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid
- EN300-1628812
- 2171588-26-2
-
- インチ: 1S/C10H19NO3/c1-2-7-5-3-4-6-10(7,11)8(12)9(13)14/h7-8,12H,2-6,11H2,1H3,(H,13,14)
- InChIKey: GKSBBQFUFVDZII-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(CCCCC1CC)N
計算された属性
- せいみつぶんしりょう: 201.13649347g/mol
- どういたいしつりょう: 201.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 83.6Ų
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628812-0.05g |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 0.05g |
$624.0 | 2023-06-04 | ||
| Enamine | EN300-1628812-1.0g |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 1g |
$743.0 | 2023-06-04 | ||
| Enamine | EN300-1628812-2.5g |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 2.5g |
$1454.0 | 2023-06-04 | ||
| Enamine | EN300-1628812-1000mg |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 1000mg |
$743.0 | 2023-09-22 | ||
| Enamine | EN300-1628812-50mg |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 50mg |
$624.0 | 2023-09-22 | ||
| Enamine | EN300-1628812-500mg |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 500mg |
$713.0 | 2023-09-22 | ||
| Enamine | EN300-1628812-5.0g |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 5g |
$2152.0 | 2023-06-04 | ||
| Enamine | EN300-1628812-0.5g |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 0.5g |
$713.0 | 2023-06-04 | ||
| Enamine | EN300-1628812-2500mg |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 2500mg |
$1454.0 | 2023-09-22 | ||
| Enamine | EN300-1628812-10000mg |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 10000mg |
$3191.0 | 2023-09-22 |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid 関連文献
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
2171588-26-2 (2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid) 関連製品
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
